

A Technical Guide to the Structural Elucidation of 4-(4-Methoxyphenyl)cyclohexanone

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Compound of Interest

Compound Name:	4-(4-Methoxyphenyl)cyclohexanone
Cat. No.:	B1589243

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Introduction

4-(4-Methoxyphenyl)cyclohexanone is a significant organic compound featuring a cyclohexanone core substituted with a 4-methoxyphenyl group. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules.^[1] The presence of both alicyclic and aromatic moieties, along with a ketone functional group and an ether linkage, presents a rich landscape for structural analysis. This guide provides an in-depth, multi-technique approach to the complete structural elucidation of this molecule, designed for researchers, scientists, and professionals in drug development. Our methodology emphasizes not just the "what" but the "why" of each analytical choice, ensuring a self-validating and scientifically rigorous process.

Molecular Identity and Physicochemical Properties

Before delving into advanced spectroscopic analysis, establishing the fundamental properties of the compound is crucial.

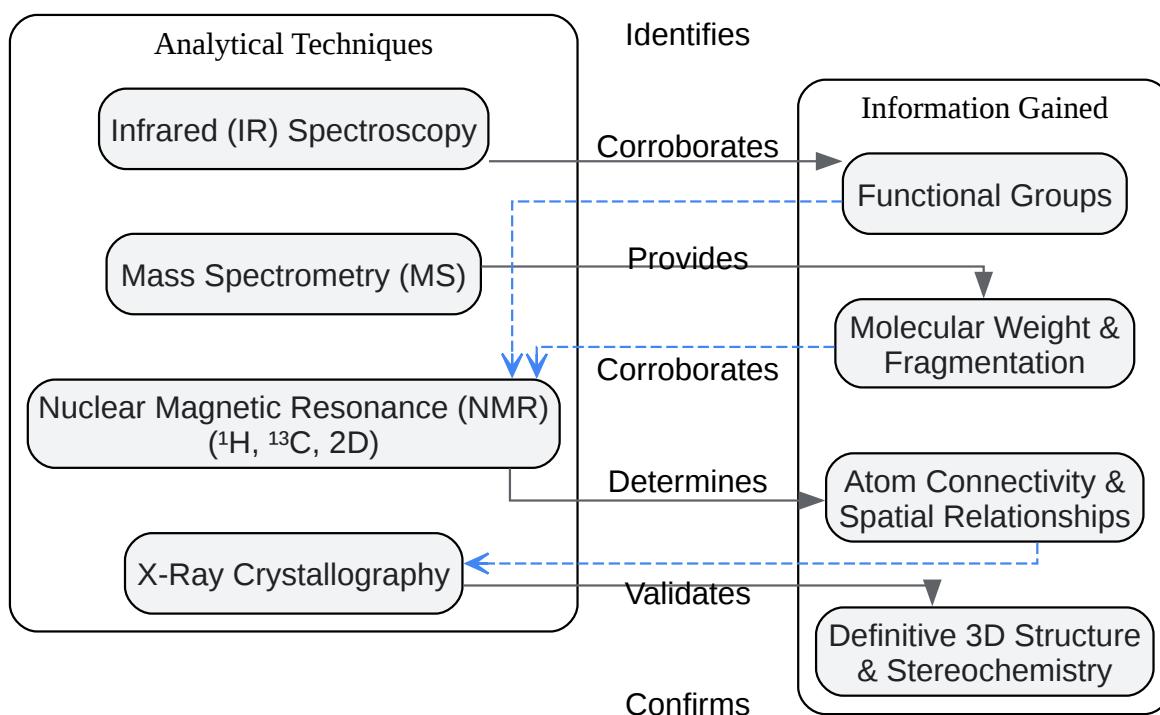
- Molecular Formula: C₁₃H₁₆O₂
- Molecular Weight: 204.26 g/mol
- Appearance: White solid

- Melting Point: Approximately 74°C

These foundational data points are critical for techniques like mass spectrometry, where the molecular weight is a key parameter for confirmation.

A Symphony of Spectroscopies: The Elucidation Workflow

The definitive confirmation of a chemical structure is rarely achieved through a single technique. Instead, it is the consilience of evidence from multiple, orthogonal analytical methods that provides the highest degree of confidence. Our approach to elucidating the structure of **4-(4-Methoxyphenyl)cyclohexanone** follows a logical progression, with each step building upon the last.



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Caption: Workflow for the structural elucidation of **4-(4-Methoxyphenyl)cyclohexanone**.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry (MS) is the initial port of call for determining the molecular weight of a compound and gaining insights into its substructures through fragmentation analysis.

Experimental Protocol (Electron Ionization - EI-MS)

- Sample Preparation: A dilute solution of **4-(4-Methoxyphenyl)cyclohexanone** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- Injection: A small volume of the sample is injected into the mass spectrometer.
- Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron, creating a molecular ion ($M\dot{+}$).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.
- Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- Detection: The abundance of each ion is recorded, generating a mass spectrum.

Data Interpretation

The mass spectrum of **4-(4-Methoxyphenyl)cyclohexanone** is expected to exhibit a molecular ion peak at $m/z = 204$, corresponding to its molecular weight. The fragmentation pattern provides a fingerprint of the molecule's structure. Based on the analysis of structurally similar compounds, such as 2-(4-methoxybenzylidene)cyclohexanone, a probable fragmentation pathway can be proposed.[\[2\]](#)

m/z	Proposed Fragment Ion	Structural Formula	Relative Abundance
204	Molecular Ion $[M]^{•+}$	$[C_{13}H_{16}O_2]^{•+}$	High
189	$[M - CH_3]^{•+}$	$[C_{12}H_{13}O_2]^+$	Moderate
176	$[M - CO]^{•+}$	$[C_{12}H_{16}O]^{•+}$	Low
135	4-methoxybenzylidene cation	$[C_8H_7O]^+$	High
121	4-methoxyphenyl cation	$[C_7H_7O]^+$	High
77	Phenyl cation	$[C_6H_5]^+$	Moderate

The presence of a prominent peak at m/z 121 is highly characteristic of the 4-methoxyphenyl group, while the peak at m/z 135 suggests the presence of a benzyl-type fragment with the methoxy group. The loss of a methyl group (m/z 189) and a carbonyl group (m/z 176) are also anticipated fragmentation patterns for this structure.

Infrared Spectroscopy: Identifying the Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR)

- Sample Preparation: A small amount of the solid **4-(4-Methoxyphenyl)cyclohexanone** is placed directly onto the ATR crystal.
- Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

Data Interpretation

The IR spectrum of **4-(4-Methoxyphenyl)cyclohexanone** will display characteristic absorption bands corresponding to its constituent functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3000-2850	C-H stretch	Aliphatic (cyclohexane)
~1715	C=O stretch	Ketone (cyclohexanone)
~1610, ~1510	C=C stretch	Aromatic ring
~1250	C-O stretch	Aryl ether
~1180	C-O stretch	Aryl ether
~830	C-H out-of-plane bend	1,4-disubstituted aromatic

The most prominent peak is expected to be the strong C=O stretch around 1715 cm⁻¹, characteristic of a saturated six-membered ring ketone.^{[3][4]} The presence of the aromatic ring will be confirmed by the C=C stretching vibrations and the C-H out-of-plane bending characteristic of para-disubstitution. The strong C-O stretching bands confirm the presence of the methoxy group.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of the atoms.

Experimental Protocol (¹H, ¹³C, COSY, HSQC, HMBC)

- Sample Preparation: Approximately 5-10 mg of **4-(4-Methoxyphenyl)cyclohexanone** is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.1-7.2	Doublet	2H	Aromatic protons ortho to the cyclohexanone group
~6.8-6.9	Doublet	2H	Aromatic protons meta to the cyclohexanone group
~3.8	Singlet	3H	Methoxy group (-OCH ₃) protons
~2.2-2.6	Multiplet	4H	Cyclohexane protons adjacent to the carbonyl group (α -protons)
~1.8-2.1	Multiplet	4H	Cyclohexane protons adjacent to the aromatic ring (β -protons)
~2.9-3.1	Multiplet	1H	Cyclohexane proton at the point of substitution (benzylic proton)

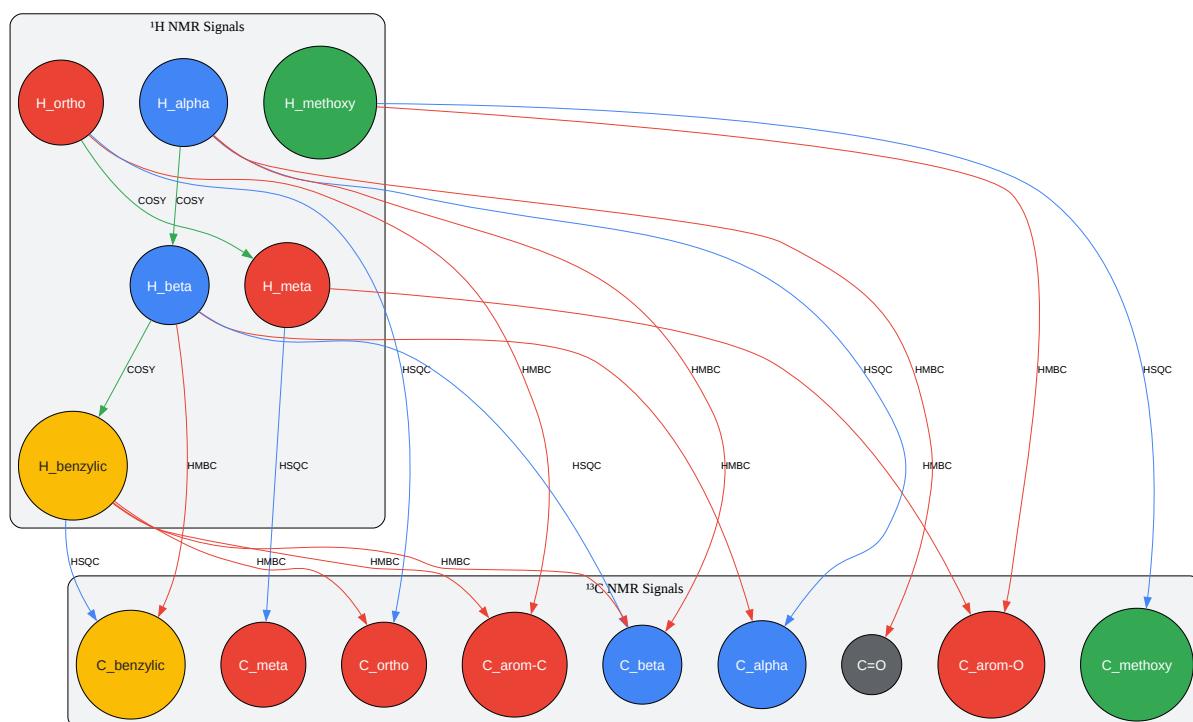
¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Chemical Shift (δ , ppm)	Assignment
~210	Carbonyl carbon (C=O)
~158	Aromatic carbon attached to the methoxy group
~135	Aromatic carbon attached to the cyclohexane ring
~128	Aromatic carbons ortho to the cyclohexanone group
~114	Aromatic carbons meta to the cyclohexanone group
~55	Methoxy carbon (-OCH ₃)
~45	Cyclohexane carbon at the point of substitution
~40	Cyclohexane carbons adjacent to the carbonyl group
~30	Cyclohexane carbons adjacent to the aromatic ring

2D NMR for Unambiguous Assignments

To definitively connect the proton and carbon signals and establish the bonding network, a suite of 2D NMR experiments is essential.

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Caption: Key 2D NMR correlations for **4-(4-Methoxyphenyl)cyclohexanone**.

- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see correlations between the ortho and meta aromatic protons, and between the alpha, beta, and benzylic protons on the cyclohexanone ring.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton. Key expected correlations include the methoxy protons to the aromatic carbon they are attached to, and the benzylic proton to the aromatic carbons and the beta-carbons of the cyclohexane ring.

X-Ray Crystallography: The Definitive Solid-State Structure

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformation.

Experimental Protocol

- Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of **4-(4-Methoxyphenyl)cyclohexanone** in an appropriate solvent system (e.g., dichloromethane/hexane).^[5]
- Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected.
- Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Expected Structural Features

Based on data from similar structures like (4-ethylcyclohexyl)(4-methoxyphenyl)methanone, the cyclohexanone ring is expected to adopt a chair conformation to minimize steric strain.^[5] The 4-methoxyphenyl substituent would likely occupy an equatorial position to avoid 1,3-diaxial interactions. X-ray data would provide precise measurements of bond lengths and angles, confirming the connectivity established by NMR and providing insight into any potential intermolecular interactions in the crystal lattice.

Conclusion

The structural elucidation of **4-(4-Methoxyphenyl)cyclohexanone** is a systematic process that leverages the strengths of multiple analytical techniques. Mass spectrometry confirms the molecular weight and provides initial structural clues. Infrared spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments maps out the precise atomic connectivity and spatial relationships in solution. Finally, X-ray crystallography can provide the definitive solid-state structure. By integrating the data from each of these techniques, we can achieve an unambiguous and self-validated structural assignment, a critical step in the development of new chemical entities for research and therapeutic applications.

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